Cas no 32042-38-9 (2,2,2-Trifluoroethyl Formate)

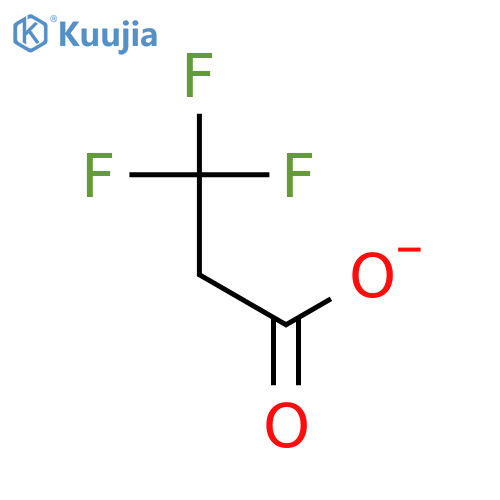

2,2,2-Trifluoroethyl Formate structure

商品名:2,2,2-Trifluoroethyl Formate

2,2,2-Trifluoroethyl Formate 化学的及び物理的性質

名前と識別子

-

- 2,2,2-Trifluoroethylformate

- TFEF

- HCOOCH2CF3

- Ameisensaeure-2,2,2-trifluorethylester

- Formic Acid 2,2,2-Trifluoroethyl Ester

- trifluoroethyl formate

- Zayia's reagent

- T2586

- J-018612

- EN300-7592173

- 2,2,2-Trifluoroethyl formate

- FT-0736023

- A821104

- MFCD06797733

- SCHEMBL97014

- DTXSID30185859

- 2,2,2-Trifluoroethyl formate, 95%

- Y96KFL7VVU

- Ethanol, 2,2,2-trifluoro-, 1-formate

- AKOS005258497

- MS-20604

- 32042-38-9

- H10802

- DTXCID20108350

- BBL103361

- 2,2,2-Trifluoro-ethanol-1-formate

- DA-16862

- STL557171

- 2,2,2-Trifluoroethyl Formate

-

- MDL: MFCD06797733

- インチ: InChI=1S/C3H3F3O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8)/p-1

- InChIKey: CAFROQYMUICGNO-UHFFFAOYSA-N

- ほほえんだ: FC(F)(F)CC([O-])=O

計算された属性

- せいみつぶんしりょう: 128.00900

- どういたいしつりょう: 128.009

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 77.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 26.3A^2

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.317 g/mL at 25 °C

- ふってん: 60°C(lit.)

- フラッシュポイント: 華氏度:44.6°f

摂氏度:7°c - 屈折率: n20/D <1.001

- PSA: 26.30000

- LogP: 1.35760

- ようかいせい: 未確定

2,2,2-Trifluoroethyl Formate セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H225-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501

- 危険物輸送番号:UN 1993 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-22-36

- セキュリティの説明: S26

-

危険物標識:

- 危険レベル:3

- セキュリティ用語:26

- リスク用語:R11

- 包装グループ:II

- 包装等級:II

- ちょぞうじょうけん:かねんりょういき

2,2,2-Trifluoroethyl Formate 税関データ

- 税関コード:2915120000

- 税関データ:

中国税関コード:

2915120000概要:

2915120000フォーマット。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29151200000ギ酸塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2,2,2-Trifluoroethyl Formate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2586-5g |

2,2,2-Trifluoroethyl Formate |

32042-38-9 | 95.0%(GC) | 5g |

¥590.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2586-1g |

2,2,2-Trifluoroethyl Formate |

32042-38-9 | 95.0%(GC) | 1g |

¥190.0 | 2022-06-10 | |

| TRC | T774535-5g |

2,2,2-Trifluoroethyl Formate |

32042-38-9 | 5g |

$ 69.00 | 2023-09-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16890-5g |

2,2,2-Trifluoroethyl formate |

32042-38-9 | 98% | 5g |

¥81.0 | 2023-09-06 | |

| Oakwood | 037821-500g |

2,2,2-Trifluoroethyl formate |

32042-38-9 | 95% | 500g |

$1550.00 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16890-25g |

2,2,2-Trifluoroethyl formate |

32042-38-9 | 25g |

¥306.0 | 2021-09-03 | ||

| TRC | T774535-1g |

2,2,2-Trifluoroethyl Formate |

32042-38-9 | 1g |

$ 58.00 | 2023-09-05 | ||

| Apollo Scientific | PC0989-100g |

2,2,2-Trifluoroethyl formate |

32042-38-9 | 95% | 100g |

£145.00 | 2025-02-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T856772-5g |

2,2,2-Trifluoroethyl Formate |

32042-38-9 | 98% | 5g |

¥86.00 | 2022-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16890-1g |

2,2,2-Trifluoroethyl formate |

32042-38-9 | 98% | 1g |

¥36.0 | 2023-09-06 |

2,2,2-Trifluoroethyl Formate 関連文献

-

Rahul B. Sonawane,Swapnali R. Sonawane,Nishant K. Rasal,Sangeeta V. Jagtap Green Chem. 2020 22 3186

-

Iwan W. Schie,Christoph Krafft,Jürgen Popp Analyst 2015 140 3897

-

Michael Hoffmann,Milan Pe?i?,Stefan Slesazeck,Uwe Schroeder,Thomas Mikolajick Nanoscale 2018 10 10891

-

4. The kinetics of hydrolysis and aminolysis of N-acetyl-O-formylserinamideG. M. Blackburn,H. L. H. Dodds J. Chem. Soc. B 1971 826

-

Micha? Maj,Changwoo Ahn,Dorota Kossowska,Kwanghee Park,Kyungwon Kwak,Hogyu Han,Minhaeng Cho Phys. Chem. Chem. Phys. 2015 17 11770

32042-38-9 (2,2,2-Trifluoroethyl Formate) 関連製品

- 2516-99-6(3,3,3-Trifluoropropanoic acid)

- 155142-69-1(3,3-Difluoropropanoic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:32042-38-9)甲酸三氟乙酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:32042-38-9)2,2,2-TRIFLUOROETHYL FORMATE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ